(6-Nitro-1H-benzo[d]imidazol-4-yl)methanol
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Overview
Description
(6-Nitro-1H-benzo[d]imidazol-4-yl)methanol is a chemical compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a nitro group at the 6th position and a hydroxymethyl group at the 4th position of the benzimidazole ring imparts unique chemical properties to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (6-Nitro-1H-benzo[d]imidazol-4-yl)methanol typically involves the nitration of a benzimidazole precursor followed by the introduction of a hydroxymethyl group. One common method involves the nitration of 1H-benzo[d]imidazole using a mixture of concentrated nitric acid and sulfuric acid. The resulting 6-nitro-1H-benzo[d]imidazole is then subjected to a hydroxymethylation reaction using formaldehyde and a base such as sodium hydroxide.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.
Types of Reactions:
Oxidation: The hydroxymethyl group in this compound can undergo oxidation to form the corresponding aldehyde or carboxylic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The nitro group can also participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, or iron powder with hydrochloric acid.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic or acidic conditions.
Major Products:
Oxidation: Formation of 6-nitro-1H-benzo[d]imidazole-4-carboxylic acid.
Reduction: Formation of 6-amino-1H-benzo[d]imidazol-4-yl)methanol.
Substitution: Formation of various substituted benzimidazole derivatives depending on the nucleophile used.
Scientific Research Applications
(6-Nitro-1H-benzo[d]imidazol-4-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of (6-Nitro-1H-benzo[d]imidazol-4-yl)methanol depends on its specific application. In biological systems, the nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects. The hydroxymethyl group can also participate in hydrogen bonding and other interactions with biological targets, enhancing the compound’s activity.
Comparison with Similar Compounds
(6-Nitro-1H-benzo[d]imidazole): Lacks the hydroxymethyl group, which may affect its solubility and reactivity.
(4-Hydroxymethyl-1H-benzo[d]imidazole): Lacks the nitro group, which may reduce its biological activity.
(6-Amino-1H-benzo[d]imidazol-4-yl)methanol: The amino group can enhance the compound’s reactivity and biological activity compared to the nitro group.
Uniqueness: The presence of both the nitro and hydroxymethyl groups in (6-Nitro-1H-benzo[d]imidazol-4-yl)methanol imparts unique chemical properties, making it a versatile compound for various applications. The combination of these functional groups allows for diverse chemical reactions and potential biological activities.
Properties
IUPAC Name |
(6-nitro-1H-benzimidazol-4-yl)methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O3/c12-3-5-1-6(11(13)14)2-7-8(5)10-4-9-7/h1-2,4,12H,3H2,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEHLMBIYDMKWCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C2C(=C1CO)N=CN2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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